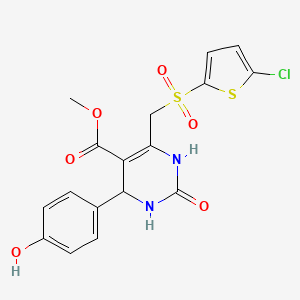
3-Methyl-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-Methyl-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)butan-1-one”, similar compounds have been synthesized through various methods. For instance, a series of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives were designed and synthesized through a multi-step procedure . Another study reported the synthesis of a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives by a nucleophilic substitution reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
Research has explored the synthesis and potential applications of compounds structurally related to 3-Methyl-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)butan-1-one in polymer science. Specifically, studies have focused on synthesizing polyamides incorporating pyrimidine and piperazine units, demonstrating these polymers' solubility and potential utility in various applications due to their unique chemical properties. For example, Hattori and Kinoshita developed polyamides containing uracil and adenine by adding uracil and adenine to dimethyl methylenesuccinate, followed by polycondensation with diamines, including piperazine, resulting in water-soluble polyamides with molecular weights ranging from 1000 to 5000 (Hattori & Kinoshita, 1979).
Anticancer Research
Compounds bearing resemblance to the given chemical structure have been investigated for their anticancer properties. Mallesha et al. synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against various human cancer cell lines. Some derivatives showed promising activity, highlighting the potential of these compounds as anticancer agents (Mallesha et al., 2012).
Anticonvulsant and Antinociceptive Activity
Novel hybrid molecules derived from 3-methyl- and 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones have been synthesized and shown to exhibit anticonvulsant and antinociceptive activity. This research suggests the potential therapeutic applications of these compounds in treating epilepsy and pain management (Kamiński et al., 2016).
Antibacterial Agents
Research into novel 8-fluoro Norfloxacin derivatives, including piperazinyl hybrids, has shown increased potency against methicillin-resistant Staphylococcus aureus and other bacteria, indicating the potential of similar compounds in developing new antibacterial drugs (Sunduru et al., 2011).
Zukünftige Richtungen
The future directions for research on “3-Methyl-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)butan-1-one” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. For instance, a study suggested that a compound with a similar structure could potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Eigenschaften
IUPAC Name |
3-methyl-1-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-5-10-23-16-12-15(18-14(4)19-16)20-6-8-21(9-7-20)17(22)11-13(2)3/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTXTSSVNLVUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol;hydrochloride](/img/structure/B2969578.png)
![Ethyl 2-(1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2969579.png)
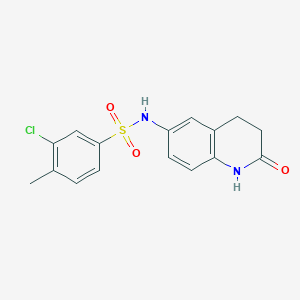
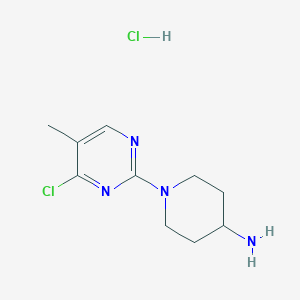
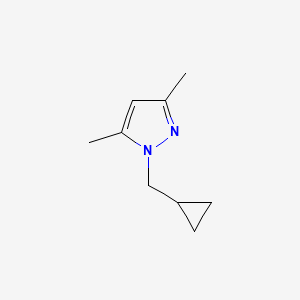
![3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2969590.png)
![2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide](/img/structure/B2969591.png)
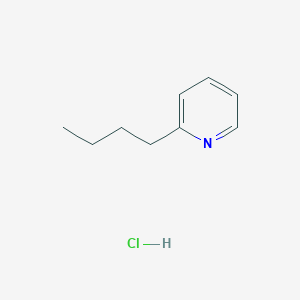
![N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide](/img/structure/B2969593.png)




